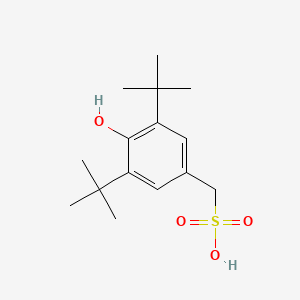
(3,5-Di-tert-butyl-4-hydroxyphenyl)methanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Di-tert-butyl-4-hydroxyphenyl)methanesulfonic acid: is an organic compound that belongs to the class of phenolic sulfonic acids. This compound is characterized by the presence of two tert-butyl groups and a hydroxyl group attached to a phenyl ring, which is further connected to a methanesulfonic acid group. The compound is known for its antioxidant properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Di-tert-butyl-4-hydroxyphenyl)methanesulfonic acid typically involves the sulfonation of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. The reaction is carried out under controlled conditions to ensure the selective introduction of the methanesulfonic acid group. The process involves the following steps:
Starting Material: 3,5-Di-tert-butyl-4-hydroxybenzaldehyde.
Sulfonation: The starting material is treated with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out at low temperatures to prevent over-sulfonation.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale sulfonation processes. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group in (3,5-Di-tert-butyl-4-hydroxyphenyl)methanesulfonic acid can undergo oxidation to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form the corresponding phenol. Reducing agents such as sodium borohydride are typically used.
Substitution: The methanesulfonic acid group can participate in nucleophilic substitution reactions. Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed:
Oxidation: Quinones.
Reduction: Phenols.
Substitution: Various substituted phenolic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: (3,5-Di-tert-butyl-4-hydroxyphenyl)methanesulfonic acid is used as an antioxidant in polymer chemistry. It helps in preventing the degradation of polymers by scavenging free radicals.
Biology: The compound is studied for its potential role in protecting biological systems from oxidative stress. It is used in various assays to evaluate its antioxidant capacity.
Medicine: Research is being conducted to explore the potential therapeutic applications of this compound in treating diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.
Industry: In the industrial sector, the compound is used as a stabilizer in lubricants and fuels. It helps in extending the shelf life of these products by preventing oxidation.
Wirkmechanismus
The antioxidant activity of (3,5-Di-tert-butyl-4-hydroxyphenyl)methanesulfonic acid is primarily due to its ability to donate hydrogen atoms from its hydroxyl group to free radicals. This donation neutralizes the free radicals and prevents them from causing cellular damage. The compound also forms stable phenoxyl radicals, which further contribute to its antioxidant properties.
Molecular Targets and Pathways:
Molecular Targets: Free radicals, reactive oxygen species.
Pathways Involved: The compound interacts with free radicals through hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms.
Vergleich Mit ähnlichen Verbindungen
Butylated Hydroxytoluene (BHT): A widely used antioxidant in food and cosmetics.
Butylated Hydroxyanisole (BHA): Another common antioxidant used in food preservation.
Tert-Butylhydroquinone (TBHQ): An antioxidant used in edible oils and fats.
Comparison:
Uniqueness: (3,5-Di-tert-butyl-4-hydroxyphenyl)methanesulfonic acid is unique due to the presence of the methanesulfonic acid group, which enhances its solubility in polar solvents and its ability to participate in various chemical reactions.
Antioxidant Activity: While all the mentioned compounds exhibit antioxidant properties, this compound offers additional benefits due to its sulfonic acid functionality, making it more versatile in different applications.
Eigenschaften
CAS-Nummer |
89687-12-7 |
|---|---|
Molekularformel |
C15H24O4S |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
(3,5-ditert-butyl-4-hydroxyphenyl)methanesulfonic acid |
InChI |
InChI=1S/C15H24O4S/c1-14(2,3)11-7-10(9-20(17,18)19)8-12(13(11)16)15(4,5)6/h7-8,16H,9H2,1-6H3,(H,17,18,19) |
InChI-Schlüssel |
VUDTWHRFAOFPBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Decahydro-6,10-methanopyrido[1,2-a]azepine](/img/structure/B14390291.png)
![3-[4-(2,2-Diethoxyethoxy)phenyl]-1-(pyridin-4-YL)prop-2-EN-1-one](/img/structure/B14390293.png)
![4-(2-Propylpentanoyl)-1-[2-(thiophen-2-yl)ethyl]piperazine-2,6-dione](/img/structure/B14390294.png)
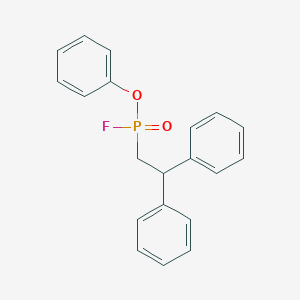

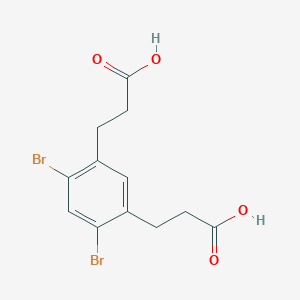
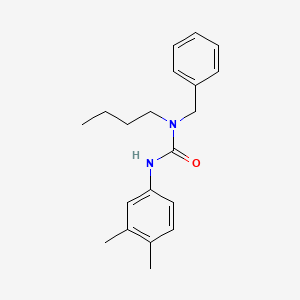
![1-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)piperidine](/img/structure/B14390312.png)
![N-Methyl-N'-[4-(6-sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]urea](/img/structure/B14390316.png)

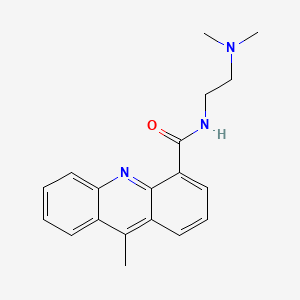

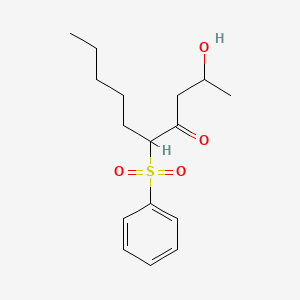
![Oxo(diphenyl){[(prop-2-en-1-yl)oxy]methyl}-lambda~5~-phosphane](/img/structure/B14390354.png)
